4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride
Description
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride is a fluorinated derivative of the phenibut (β-phenyl-GABA) scaffold. Its structure features a butanoic acid backbone with a 4-(difluoromethyl)phenyl substituent at the β-position and an amino group at the γ-position, protonated as a hydrochloride salt. The difluoromethyl group introduces unique electronic and steric properties, influencing solubility, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
4-amino-3-[4-(difluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c12-11(13)8-3-1-7(2-4-8)9(6-14)5-10(15)16;/h1-4,9,11H,5-6,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAQWKXOZRFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-(difluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Addition of butanoic acid: The amine is then reacted with butanoic acid under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The substituent at the para-position of the phenyl ring significantly impacts physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Lipophilicity : Chlorine and trifluoromethyl groups enhance lipophilicity, favoring membrane permeability but increasing toxicity risks (e.g., H301 for -Cl derivatives) .
- Metabolic Stability : Difluoromethyl (-CF2H) offers a balance between stability and reduced toxicity compared to -CF3, which is more resistant to oxidation .
Stereochemical Considerations
Enantiomeric forms critically influence biological activity:
- (R)-4-Amino-3-phenylbutyric acid HCl (CAS 3060-41-1): The (R)-enantiomer of phenibut is pharmacologically active at GABAB receptors, while the (S)-form is inactive .
- (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl (CAS 270063-53-1): Fluorine positioning (3,4-diF) may enhance selectivity for specific receptor subtypes .
The target compound’s stereochemistry is unspecified in the evidence, but enantiopure synthesis (e.g., (R) or (S)) could optimize receptor binding if intended for neurological applications.
Biological Activity
4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride, a compound with significant potential in biochemical and pharmaceutical research, has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, cellular effects, and potential applications in medicine and industry, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an amino group and a difluoromethyl group attached to a butanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 233.22 g/mol. The presence of the difluoromethyl group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways:
- Enzyme Interaction : The compound can bind to active sites on enzymes, altering their conformation and activity.
- Receptor Modulation : It may influence receptor signaling pathways, impacting cellular responses.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 40 µg/mL |
These findings suggest its potential as an antibacterial agent comparable to standard antibiotics like ceftriaxone .
2. Anticancer Activity
The compound has shown promise in anticancer research, with studies reporting IC50 values ranging from 7 to 20 µM against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 14 |
| Prostate Cancer | 10 |
| Breast Cancer | 8 |
Mechanistically, it targets pathways involved in angiogenesis and cancer cell signaling, making it a candidate for further therapeutic exploration .
3. Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 89 |
| TNF-α | 78 |
This anti-inflammatory activity suggests potential applications in treating inflammatory diseases .
Case Studies
Case Study 1 : A study investigated the effects of the compound on human leukemia cell lines, revealing significant inhibition of cell proliferation with an IC50 value of approximately 1.50 µM. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis rates compared to controls .
Case Study 2 : In a preclinical trial assessing the antimicrobial efficacy of the compound against multidrug-resistant strains, it demonstrated comparable effectiveness to existing treatments, highlighting its potential as a new therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
